

Bromozinc(1+);butane reaction mechanisms and pathways

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Compound Focus: Bromozinc(1+);butane

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Protocols for Bromination of Butane and Derivatives

The following section provides detailed methodologies for synthesizing and analyzing brominated butane compounds, which are key precursors and models in reaction mechanism studies.

Protocol 1: Synthesis of 1-Bromobutane via SN2 Reaction [1]

This classic laboratory preparation demonstrates a nucleophilic substitution to form a carbon-bromine bond.

- **Objective:** To prepare 1-bromobutane from 1-butanol using an SN2 mechanism under acidic conditions.
- **Materials:**
 - **Reagents:** 1-Butanol (15.0 mL), Sodium Bromide (NaBr, 20.0 g), Deionized Water (15.0 mL), Concentrated Sulfuric Acid (H₂SO₄, 15 mL), 1.0 M Sodium Chloride (NaCl, 20 mL), Anhydrous Sodium Sulfate (Na₂SO₄).
 - **Glassware:** 250-mL round bottom flask, reflux apparatus, simple distillation apparatus, separatory funnel.
- **Hazard/Safety:**
 - 1-butanol and 1-bromobutane are flammable and irritants.
 - Concentrated sulfuric acid is strongly corrosive and toxic. Wear gloves and handle with extreme care.
- **Procedure:**

- **Reaction Setup:** In a 250-mL round bottom flask, dissolve 20.0 g of NaBr in 15.0 mL of water. Add 15.0 mL of 1-butanol and mix.
- **Cooling and Acid Addition:** Place the flask in an ice-water bath. **Slowly and carefully**, add 15 mL of concentrated sulfuric acid in ~1 mL increments, swirling the flask to cool after each addition.
- **Reflux:** Assemble the flask for reflux and heat the mixture for 45 minutes.
- **Distillation:** After reflux, convert the setup to a simple distillation. Collect the distillate, which contains water and 1-bromobutane, in a flask containing about 20 mL of water.
- **Purification:**
 - Transfer the distillate to a separatory funnel and wash with 20 mL of 1.0 M NaCl solution.
 - Separate and keep the organic layer (determine by density).
 - Dry the organic layer by adding anhydrous Na₂SO₄ until the liquid is clear.
- **Purification (Day 2):** Decant the dried liquid into a clean distillation apparatus. Purify by simple distillation, collecting the fraction that boils between 90-95°C and 101.4°C.
- **Data Collection:**
 - Measure the mass and volume of the final product to calculate yield.
 - Determine the refractive index and obtain an IR spectrum for characterization and purity assessment.

Protocol 2: Free Radical Allylic Bromination of 1-Butene [2]

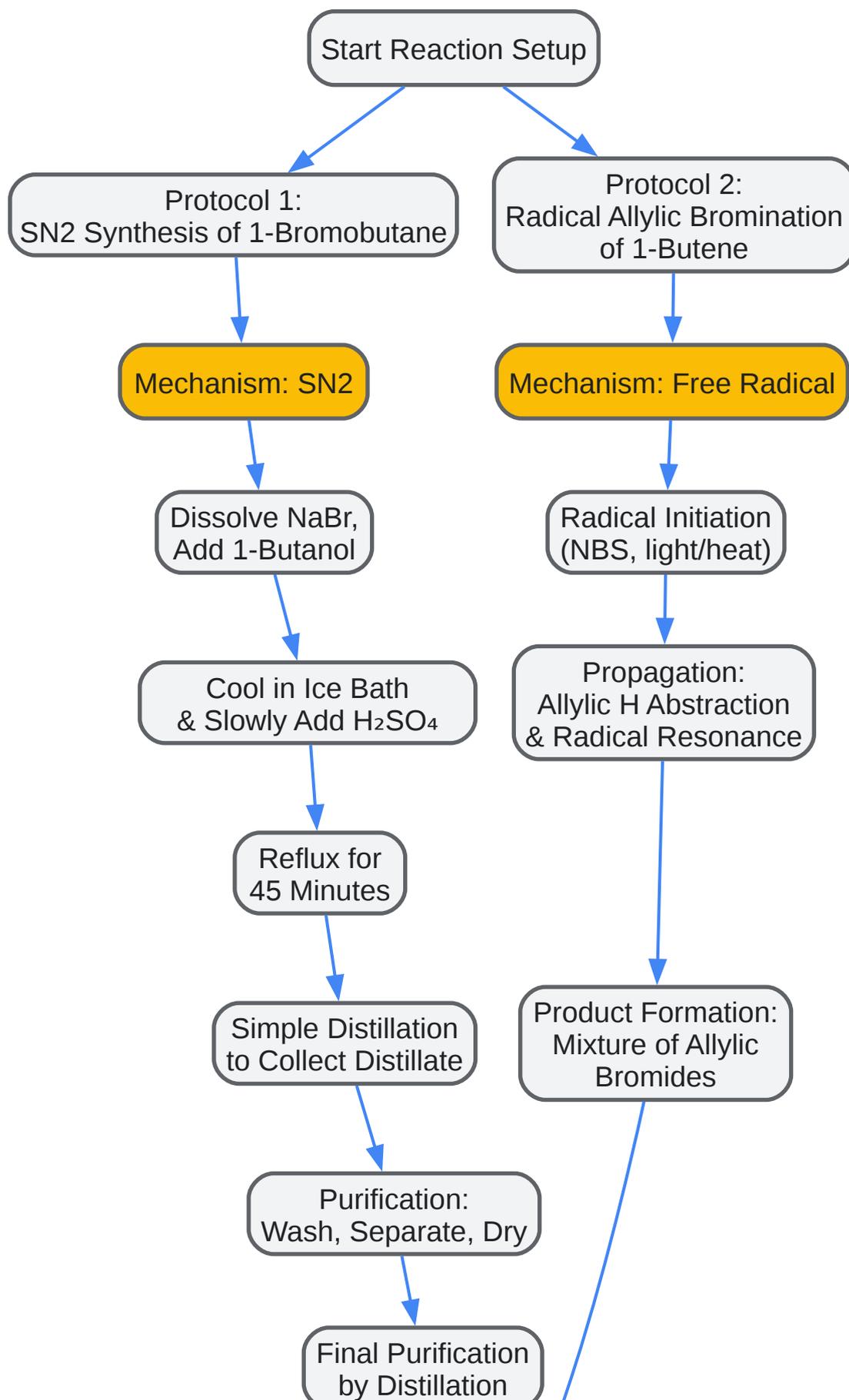
This protocol outlines the reaction using N-Bromosuccinimide (NBS) to brominate at the allylic position, proceeding via a radical mechanism.

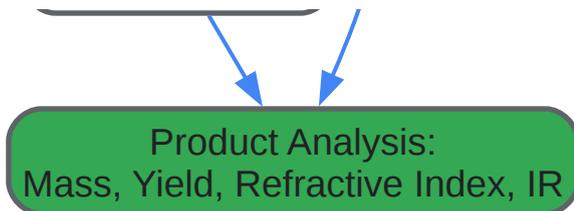
- **Objective:** To brominate 1-butene at its allylic positions using NBS and radical initiation.
- **Materials:**
 - **Reagents:** 1-Butene, N-Bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide), solvent (e.g., CCl₄).
 - **Equipment:** Apparatus for light-induced radical initiation or thermal initiation.
- **Procedure:**
 - **Initiation:** The reaction is initiated by light (hν) or heat, which generates a bromine radical from NBS.
 - **Propagation:**
 - A bromine radical abstracts an allylic hydrogen from 1-butene, forming a resonance-stabilized allylic radical and HBr.
 - This allylic radical reacts with NBS, generating the product and a new bromine radical to continue the chain.
 - **Product Mixture:** The reaction yields a mixture of products due to the resonance-stabilized intermediate.

- **Expected Products:**

- 3-Bromo-1-butene
- 1-Bromo-2-butene (both *cis* and *trans* isomers)

The experimental workflow for these bromination protocols can be summarized as follows:





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Quantitative Data for Brominated C4 Intermediates

The table below summarizes key physical properties for reagents and products involved in these bromination reactions, which are critical for experimental design and product identification. [3] [1]

Compound	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (η _D)
1-Butanol	74.12	117.7	0.81	1.3993
1-Bromobutane	137.02	101.4	1.276	1.4401
2-Bromobutane	137.02	~91	1.258 (at 20°C)	~1.436 (est.)
Sulfuric Acid (98%)	98.08	290	1.840	-

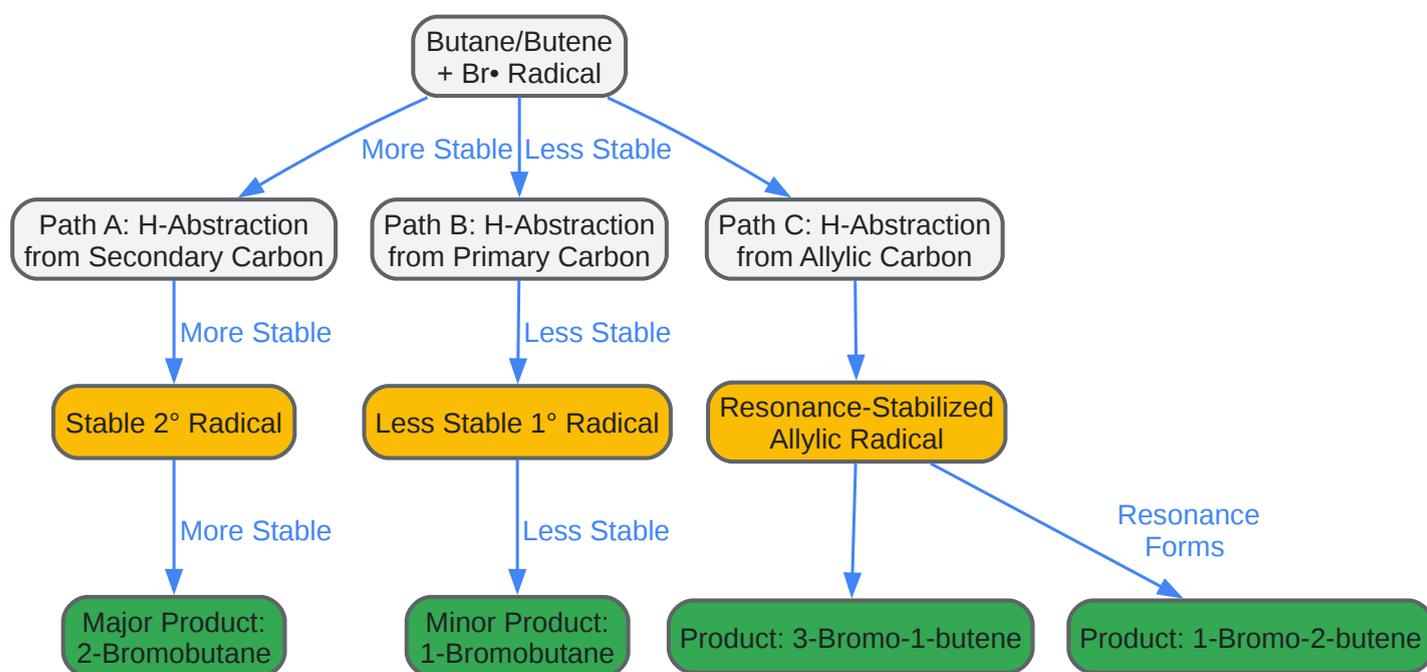
Key Mechanistic Pathways in Butane Bromination

Understanding the competing pathways in bromination reactions is essential for predicting and controlling outcomes.

- **Free Radical Substitution in n-Butane:** In the photochemical bromination of n-butane, a mixture of **1-bromobutane** and **2-bromobutane** is formed. [4] The secondary radical intermediate leading to 2-bromobutane is more stable, making it the **predominant product**. This contrasts with chlorination, where the reaction is less selective.

- **Allylic Bromination and Resonance Stabilization:** The bromination of 1-butene with NBS does not proceed via an ionic addition but through a free radical chain reaction at the allylic position. [2] The key feature is the formation of a resonance-stabilized allylic radical, leading to multiple products.
 - **Product 1:** 3-Bromo-1-butene (from the primary radical contributor)
 - **Product 2:** 1-Bromo-2-butene (from the secondary radical contributor)

The following diagram illustrates the competing pathways and product distribution for the radical-based bromination of n-butane and 1-butene.



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Application in Research and Development

Brominated organic compounds are pivotal in various research fields beyond basic synthesis.

- **Material Science and Separation:** Bromine functionalization of organic linkers in Metal-Organic Frameworks (MOFs) enhances the separation of light hydrocarbons like ethane and ethylene. The high polarizability of bromine atoms improves van der Waals interactions and potential C–H...Br hydrogen bonding with alkanes, increasing adsorption selectivity. [5] This principle is crucial for developing more energy-efficient industrial separation processes.

Important Disclaimer

The protocols and information provided are for research purposes only. They must be carried out by trained individuals in an appropriate laboratory setting, with a full understanding of the risks and adherence to all relevant safety regulations, including the use of personal protective equipment (PPE).

Suggestions for Further Investigation

To find information on the specific reaction between "Bromozinc(1+)" and butane, I suggest:

- Searching for "zinc bromide butane complex" or "organozinc butane" in specialized chemistry databases like SciFinder or Reaxys.
- Reviewing literature on organozinc chemistry and Ziegler-Natta catalysis, as zinc compounds are often involved in initiation steps.

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